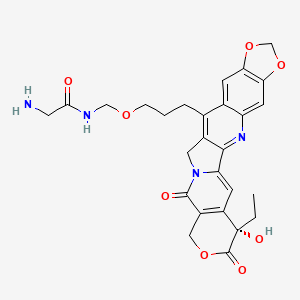

FL118-C3-O-C-amide-C-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H28N4O8 |

|---|---|

Molecular Weight |

536.5 g/mol |

IUPAC Name |

2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide |

InChI |

InChI=1S/C27H28N4O8/c1-2-27(35)18-7-20-24-16(10-31(20)25(33)17(18)11-37-26(27)34)14(4-3-5-36-12-29-23(32)9-28)15-6-21-22(39-13-38-21)8-19(15)30-24/h6-8,35H,2-5,9-13,28H2,1H3,(H,29,32)/t27-/m0/s1 |

InChI Key |

NTLFWFRQZSISIS-MHZLTWQESA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCOCNC(=O)CN)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCOCNC(=O)CN)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis of FL118-C3-O-C-amide-C-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for FL118-C3-O-C-amide-C-NH2, a derivative of the potent anti-cancer agent FL118. This molecule is designed as a bifunctional linker, likely for use in antibody-drug conjugates (ADCs), incorporating a three-carbon ether linkage and a terminal amide group. The following sections provide a detailed, step-by-step hypothetical synthesis, supported by experimental protocols adapted from established literature on FL118 and related compounds.

Overview of the Synthetic Strategy

The synthesis of the target molecule, this compound, can be envisioned as a multi-step process commencing with the synthesis of the core FL118 molecule. Subsequently, a bifunctional linker is attached to the C20 hydroxyl group of FL118 through an ether bond. The synthesis culminates in the formation of the terminal amide group.

The proposed overall synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Pathway

The detailed synthetic route is proposed as follows, broken down into key stages.

Caption: Proposed multi-step synthesis of this compound.

Synthesis of the FL118 Core (Compound 4)

The synthesis of FL118 has been reported in the literature. A common route involves the condensation of a tricyclic ketolactone with a substituted quinoline precursor.[1]

Experimental Protocol: Synthesis of FL118

A condensation reaction between a suitable amino-methylenedioxy-quinoline precursor and (4S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is carried out.[1] The reaction is typically performed in a solvent such as DMF with the presence of iodine, heated to around 90 °C for several hours.[1] Purification is generally achieved through column chromatography.

| Parameter | Value | Reference |

| Starting Materials | Amino-methylenedioxy-quinoline precursor, Tricyclic ketolactone | [1] |

| Reagents | I2, DMF | [1] |

| Reaction Time | 8 hours | [1] |

| Temperature | 90 °C | [1] |

| Yield | ~50% | [1] |

| Purification | Column Chromatography | [1] |

Attachment of the C3-Ether Linker

The C20 hydroxyl group of FL118 is the most probable site for modification. An ether linkage can be formed via a Williamson ether synthesis. A suitable linker precursor would be a 3-carbon chain with a good leaving group (e.g., bromide) at one end and a protected amine (e.g., Boc-protected) at the other.

Experimental Protocol: C20-Etherification of FL118

-

To a solution of FL118 in anhydrous DMF, add sodium hydride (NaH, 1.5 eq.) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes at 0 °C to form the alkoxide.

-

Add N-(3-bromopropyl)acetamide or a similar protected aminopropyl halide (1.2 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value/Reagent |

| Substrate | FL118 |

| Reagents | NaH, N-(3-bromopropyl)acetamide (or similar), DMF |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous NH4Cl quench, organic extraction |

| Purification | Column Chromatography |

Amine Deprotection

The protecting group on the amine of the newly attached linker needs to be removed to allow for the subsequent amide coupling. If a Boc group is used, it can be readily removed under acidic conditions.

Experimental Protocol: Boc Deprotection

-

Dissolve the Boc-protected intermediate in a solvent such as dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v in DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

The crude amine salt can be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO3 solution) and extracted if the free amine is required.

| Parameter | Value/Reagent | Reference |

| Substrate | Boc-protected FL118 derivative | [2] |

| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | [2] |

| Reaction Time | 2 hours | [2] |

| Temperature | Room Temperature | [2] |

| Yield | ~95% | [2] |

Amide Bond Formation

The free amine on the linker is then coupled with a carboxylic acid that contains a protected terminal amine. This will form the "C-amide-C" portion of the target molecule. Standard peptide coupling reagents can be used for this step.

Experimental Protocol: Amide Coupling

-

Dissolve the carboxylic acid (e.g., Boc-glycine, 1.2 eq.) in anhydrous DMF.

-

Add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq.) and 1-hydroxybenzotriazole (HOBt, 1.5 eq.).

-

Add a tertiary amine base such as diisopropylethylamine (DIPEA, 3.0 eq.).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the deprotected FL118-linker-amine intermediate to the reaction mixture.

-

Stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

| Parameter | Value/Reagent |

| Substrates | FL118-linker-amine, Boc-protected amino acid |

| Coupling Reagents | EDC, HOBt (or HATU, etc.) |

| Base | DIPEA |

| Solvent | DMF |

| Reaction Time | 12-24 hours |

| Temperature | Room Temperature |

| Purification | Column Chromatography |

Final Deprotection

The final step is the removal of the protecting group from the newly introduced terminal amine to yield the target molecule, this compound. Again, if a Boc group was used, acidic conditions are applied.

Experimental Protocol: Final Boc Deprotection

This step follows the same protocol as the previous deprotection (Section 2.3).

Quantitative Data Summary

The following table summarizes typical yields for the key reaction types involved in the proposed synthesis, based on literature for FL118 and its derivatives.

| Reaction Step | Reaction Type | Reagents | Typical Yield | Reference |

| FL118 Synthesis | Condensation | I2, DMF | 50% | [1] |

| Amine Deprotection | Boc Removal | TFA, DCM | 95% | [2] |

| Amide Coupling | Peptide Coupling | EDC, DMAP, Boc-Gly-OH | 95% (for a similar modification) | [2] |

| Amide Coupling | Peptide Coupling | CDI, 2° amine, Et3N | 36-78% | [2] |

Relevant Signaling Pathways

FL118 is known to exert its anti-cancer effects through multiple mechanisms of action. While the synthesis of the molecule is the primary focus of this guide, understanding its biological context is crucial for drug development professionals. FL118 has been shown to inhibit the expression of several anti-apoptotic proteins.[3]

Caption: Simplified signaling impact of FL118.

This guide provides a robust, chemically sound, albeit hypothetical, pathway for the synthesis of this compound. The provided experimental protocols, adapted from relevant literature, offer a solid starting point for researchers aiming to synthesize this or structurally related molecules for applications in targeted cancer therapy. As with any multi-step synthesis, optimization of each step would be necessary to achieve satisfactory overall yields.

References

Unveiling the Chemical Landscape of an FL118-Based ADC Linker: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of the FL118 derivative, "FL118-C3-O-C-amide-C-NH2," a molecule of significant interest in the development of next-generation antibody-drug conjugates (ADCs). While direct experimental data for this specific linker is limited in publicly available literature, this guide leverages the extensive research on its parent compound, FL118, a potent anti-cancer agent, to provide a thorough understanding of its core chemical and biological attributes.

Core Chemical Properties of this compound

"this compound" is a derivative of FL118, a novel camptothecin analog. This specific modification introduces a linker arm with a terminal amine group, designed for conjugation to antibodies. The chemical properties of a deuterated version, this compound-d5, are available and provide insight into the molecule's characteristics.

Table 1: Computed Physicochemical Properties of this compound-d5 [1]

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₈N₄O₈ | PubChem |

| Molecular Weight | 541.6 g/mol | PubChem |

| XLogP3 | -0.2 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 10 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

| Exact Mass | 541.22209759 Da | PubChem |

| Monoisotopic Mass | 541.22209759 Da | PubChem |

| Topological Polar Surface Area | 163 Ų | PubChem |

| Heavy Atom Count | 39 | PubChem |

| Complexity | 1090 | PubChem |

Note: These properties are computationally generated for a deuterated analog and may slightly differ from the non-deuterated compound.

The Parent Compound: FL118 - A Potent Antitumor Agent

FL118, also known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a structurally distinct analog of camptothecin.[2][3] It has demonstrated superior antitumor activity compared to other camptothecin derivatives like irinotecan and topotecan.[3][4][5] A key feature of FL118 is its ability to overcome drug resistance mechanisms, such as those mediated by the ABCG2 efflux pump.[4][6]

The unique chemical structure of FL118, particularly the "10, 11-methylenedioxy" group, is crucial for its distinct mechanism of action.[3] While it is a poor inhibitor of its traditional target, topoisomerase 1 (Top1), its potent anticancer effects are attributed to its ability to modulate the expression of multiple apoptosis-related proteins.[4]

Mechanism of Action and Signaling Pathways of FL118

The primary mechanism of action of FL118 involves the targeted inhibition of several anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells. This activity is largely independent of the p53 tumor suppressor status, making it effective against a broad range of cancers.[4][7][8]

Key Molecular Targets of FL118:

-

Inhibitor of Apoptosis (IAP) Family: FL118 downregulates the expression of survivin, XIAP, and cIAP2.[4][8][9]

-

Bcl-2 Family: It inhibits the anti-apoptotic protein Mcl-1 while inducing the expression of pro-apoptotic proteins such as Bax and Bim.[4]

-

DDX5 (p68): FL118 binds to the oncoprotein DDX5, leading to its dephosphorylation and degradation. DDX5 is a key regulator of multiple oncogenic proteins.[2][7]

The multifaceted targeting of these pathways contributes to the potent and broad-spectrum anticancer activity of FL118.

Caption: FL118 mechanism of action targeting key apoptosis regulatory proteins.

Experimental Protocols: Synthesis of FL118 Derivatives

The synthesis of FL118 derivatives often involves multi-step chemical reactions. While the specific protocol for "this compound" is not detailed in the provided search results, a general workflow for creating substituted FL118 analogs can be outlined. For instance, the synthesis of 7-substituted FL118 analogues has been described.[10]

General Workflow for Synthesis of FL118 Derivatives:

Caption: Generalized workflow for the synthesis of FL118 derivatives.

Application in Antibody-Drug Conjugates (ADCs)

"this compound" is identified as an ADC linker.[11] This indicates its role in connecting the potent cytotoxic payload (FL118) to a monoclonal antibody that targets specific antigens on cancer cells. The development of FL118-based ADCs is a promising strategy to enhance the therapeutic window of this potent anticancer agent by delivering it directly to the tumor site, thereby minimizing systemic toxicity.[12]

The logical relationship for an FL118-based ADC can be visualized as follows:

Caption: Logical components of an FL118-based antibody-drug conjugate.

Conclusion and Future Directions

"this compound" represents a critical component in the advancement of targeted cancer therapies. By functionalizing the potent anticancer agent FL118 for antibody conjugation, it opens new avenues for developing highly specific and effective ADCs. While this guide provides a foundational understanding based on the well-characterized parent compound, further research is needed to fully elucidate the specific chemical and biological properties of this linker and its resulting ADCs. Future studies should focus on the stability of the linker, the release mechanism of the FL118 payload within the target cell, and the overall efficacy and safety profile of the resulting conjugates in preclinical and clinical settings.

References

- 1. This compound-d5 | C27H28N4O8 | CID 169494276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scientists Identify Key Structural Qualities that Distinguish Novel Anticancer Agent | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 6. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 9. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound 2821769-41-7 | MCE [medchemexpress.cn]

- 12. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Cytotoxicity Screening of FL118

Disclaimer: This technical guide focuses on the in vitro cytotoxicity and mechanisms of action of the parent compound, FL118 . The specific molecule "FL118-C3-O-C-amide-C-NH2" is a derivative of FL118, utilized as a linker for Antibody-Drug Conjugates (ADCs). As of the latest available data, specific in vitro cytotoxicity data for "this compound" as a standalone compound is not publicly available. The information presented herein is based on extensive research on FL118 and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals working with FL118 and its analogues.

Introduction to FL118

FL118, with the chemical name 10,11-methylenedioxy-20(S)-camptothecin, is a novel and potent analogue of camptothecin. Unlike its predecessors, such as irinotecan and topotecan, which primarily function as DNA topoisomerase I (Top1) inhibitors, FL118 exhibits a distinct and multifaceted mechanism of action.[1][2] While it retains some Top1 inhibitory activity, its potent anticancer effects are largely attributed to its ability to selectively downregulate key anti-apoptotic proteins and target the oncoprotein DDX5.[3][4]

FL118 has demonstrated superior antitumor activity in a variety of human tumor xenograft models and has the significant advantage of bypassing drug resistance mechanisms mediated by efflux pumps like ABCG2, which is a common issue with other camptothecin analogues.[2][3] These properties make FL118 a highly promising candidate for cancer therapy, both as a standalone agent and as a payload in ADCs.

In Vitro Cytotoxicity Data

The in vitro cytotoxic activity of FL118 has been evaluated across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent, often sub-nanomolar, efficacy.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colorectal Cancer | < 6.4 | [5] |

| HepG-2 | Liver Cancer | < 6.4 | [5] |

| MCF-7 | Breast Cancer | < 6.4 | [5] |

| A549 | Lung Cancer | 28.5 | [5] |

| HeLa | Cervical Cancer | < 6.4 | [5] |

| PC-3 | Prostate Cancer | Not specified | [6] |

| SH-SY5Y | Neuroblastoma | 24.19 | [6] |

| SW620 | Colorectal Cancer | Not specified | [7] |

| HCT-8 | Colorectal Cancer | Not specified | [7] |

| FaDu | Head and Neck Cancer | Not specified | [7] |

| LOVO | Colorectal Cancer | Lower than SN-38 | [8] |

| LS1034 | Colorectal Cancer | Not specified | [9] |

Experimental Protocols

The following section details a standard protocol for determining the in vitro cytotoxicity of a compound like FL118 using the MTT assay.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

FL118 stock solution (dissolved in DMSO)

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom microplates

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is above 90%.

-

Dilute the cell suspension to the predetermined optimal density.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of FL118 in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the various concentrations of FL118. Include a vehicle control (medium with the same concentration of DMSO used for the highest FL118 concentration).

-

Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, carefully add 10-20 µL of the MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Experimental Workflow Diagram

Figure 1: Workflow for the MTT cytotoxicity assay.

Core Signaling Pathways and Mechanism of Action

FL118's potent anticancer activity stems from its unique ability to modulate multiple critical signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest.

Inhibition of Anti-Apoptotic Proteins

A primary mechanism of FL118 is the selective inhibition of several key members of the Inhibitor of Apoptosis (IAP) and Bcl-2 families of proteins.[3][12] FL118 downregulates the expression of:

-

Survivin: A member of the IAP family that is crucial for regulating mitosis and inhibiting apoptosis.

-

XIAP (X-linked inhibitor of apoptosis protein): A potent caspase inhibitor.

-

cIAP2 (Cellular inhibitor of apoptosis protein 2): Involved in regulating apoptosis and immune signaling.

-

Mcl-1 (Myeloid cell leukemia 1): An anti-apoptotic member of the Bcl-2 family.

By suppressing these proteins, FL118 lowers the threshold for apoptosis, making cancer cells more susceptible to programmed cell death.[3] Concurrently, FL118 can induce the expression of pro-apoptotic proteins like Bax and Bim.[3][8]

Targeting the DDX5 Oncoprotein

Recent breakthrough research has identified the DEAD-box helicase 5 (DDX5, also known as p68) as a direct biochemical target of FL118.[4][13][14] DDX5 is a master regulator involved in the transcription of numerous oncogenes. FL118 acts as a "molecular glue degrader"; it binds to DDX5, leading to its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[4][14]

The degradation of DDX5 results in the downstream inhibition of its target oncogenic proteins, which include survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[13][14] This provides a unifying mechanism for the observed downregulation of multiple anti-apoptotic factors.

Signaling Pathway Diagrams

Figure 2: FL118 targets DDX5 for proteasomal degradation.

Figure 3: FL118 promotes apoptosis by modulating IAP and Bcl-2 family proteins.

Conclusion

FL118 is a highly potent anticancer agent with a unique mechanism of action that distinguishes it from other camptothecin analogues. Its ability to induce apoptosis through the downregulation of multiple anti-apoptotic proteins, primarily via the degradation of the master regulator DDX5, makes it an attractive therapeutic candidate. The in vitro cytotoxicity data consistently demonstrates its efficacy at low nanomolar concentrations across a wide array of cancer types. The provided protocols and pathway diagrams serve as a foundational guide for researchers investigating the cytotoxic and mechanistic properties of FL118 and its derivatives. Future research into specific linker-modified versions, such as "this compound," will be crucial for optimizing their application in targeted therapies like ADCs.

References

- 1. In vitro evaluation of FL118 and 9-Q20 cytotoxicity and cellular uptake in 2D and 3D different cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Preliminary Anti-Cancer Activity of FL118 and the Role of FL118-C3-O-C-amide-C-NH2 in Targeted Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

FL118, a novel camptothecin analogue, has demonstrated significant preclinical anti-cancer activity across a spectrum of human tumor models. Its unique mechanism of action, which extends beyond topoisomerase I inhibition, involves the targeted suppression of key anti-apoptotic proteins, rendering it effective against treatment-resistant cancers. The molecule "FL118-C3-O-C-amide-C-NH2" serves as a critical linker component in the development of Antibody-Drug Conjugates (ADCs), designed to deliver the potent FL118 payload directly to tumor cells, thereby enhancing efficacy and minimizing systemic toxicity. This technical guide provides a comprehensive overview of the anti-cancer properties of FL118, including its molecular targets, preclinical efficacy data, and the methodologies employed in its evaluation.

Introduction to FL118 and its Derivatives

FL118, chemically known as 10,11-methylenedioxy-20(S)-camptothecin, is a structurally distinct analogue of camptothecin. Unlike its predecessors, irinotecan and topotecan, FL118 exhibits a superior anti-tumor profile, in part by overcoming common mechanisms of drug resistance, such as those mediated by the ABCG2 and MDR1 efflux pumps[1][2]. The linker, this compound, is utilized in the synthesis of ADCs, representing a sophisticated strategy for targeted cancer therapy[3][4][5][6]. This approach harnesses the specificity of monoclonal antibodies to deliver the cytotoxic agent FL118 precisely to cancer cells.

Mechanism of Action of FL118

FL118 exerts its anti-cancer effects through a multi-faceted mechanism of action that is not solely reliant on the inhibition of topoisomerase I (Top1)[7][8]. While it does inhibit Top1, its potency in killing cancer cells far exceeds its Top1 inhibitory activity[7]. The primary mechanisms include:

-

Inhibition of Anti-Apoptotic Proteins: FL118 selectively downregulates the expression of several key members of the Inhibitor of Apoptosis (IAP) and Bcl-2 families, including survivin, XIAP, cIAP2, and Mcl-1[7][9]. This activity is independent of the p53 tumor suppressor protein status, making it effective in a wider range of tumors[7][9].

-

Induction of Pro-Apoptotic Proteins: The compound has been shown to increase the expression of pro-apoptotic proteins such as Bax and Bim[9].

-

Interaction with DDX5: Recent studies have revealed that FL118 binds to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation[10][11]. DDX5 is a master regulator of several oncogenic pathways, and its inhibition by FL118 contributes to the downregulation of its downstream targets, including survivin and Mcl-1[10][11].

-

Overcoming Drug Resistance: FL118 is not a substrate for major drug efflux pumps like ABCG2 and P-gp/MDR1, allowing it to bypass a common mechanism of resistance to other camptothecin analogues[1][2][12].

Signaling Pathway of FL118 Action

References

- 1. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 8. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. FL118, a Camptothecin Analogue, is a Survivin Inhibitor with Anti-Cancer Activity | MedChemExpress [medchemexpress.eu]

- 12. mdpi.com [mdpi.com]

Unveiling the Molecular Targets of FL118: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification studies for FL118, a promising anti-cancer agent. Initially identified through a high-throughput screening for inhibitors of the survivin gene, FL118 has been characterized as a potent small molecule with a unique mechanism of action that extends beyond its initial discovery. This document details the experimental methodologies employed to uncover its primary molecular target and elucidates the subsequent impact on key oncogenic signaling pathways.

Executive Summary

FL118, chemically known as 10,11-(Methylenedioxy)-20(S)-camptothecin, has been identified as a "molecular glue degrader" that directly targets the oncoprotein DEAD-box helicase 5 (DDX5), also known as p68. This interaction leads to the dephosphorylation, ubiquitination, and subsequent proteasomal degradation of DDX5. The depletion of DDX5 disrupts the expression of multiple downstream anti-apoptotic and pro-survival proteins, including survivin, Mcl-1, XIAP, and cIAP2, ultimately inducing apoptosis in cancer cells. This guide presents the quantitative data supporting these findings, detailed protocols of the key experiments performed, and visual representations of the elucidated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from FL118 target identification and characterization studies.

Table 1: Binding Affinity of FL118 for DDX5

This table presents the equilibrium dissociation constant (KD) for the interaction between FL118 and its primary target, DDX5, as determined by Isothermal Titration Calorimetry (ITC). A lower KD value indicates a higher binding affinity. For comparison, the binding affinity to Topoisomerase 1 (Top1) is also included.[1]

| Ligand | Protein Target | Equilibrium Dissociation Constant (KD) |

| FL118 | DDX5 | 34.4 nM |

| FL118 | Top1 | 315 nM |

Table 2: In Vitro Cytotoxicity of FL118 (IC50 Values)

This table provides a summary of the half-maximal inhibitory concentration (IC50) values of FL118 in various human cancer cell lines, demonstrating its potent anti-proliferative activity across different cancer types.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SH-SY5Y | Neuroblastoma | 24.19 | [2] |

| A-549 | Lung Carcinoma | 8.94 ± 1.54 | [2] |

| MDA-MB-231 | Breast Carcinoma | 24.73 ± 13.82 | [2] |

| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | [2] |

| HCT-116 | Colorectal Cancer | < 6.4 | [3] |

| MCF-7 | Breast Cancer | < 6.4 | [3] |

| HepG-2 | Liver Cancer | < 6.4 | [3] |

| K562 | Chronic Myeloid Leukemia | 51.9 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments that were instrumental in the identification and validation of FL118's molecular target are provided below.

Affinity Purification-Mass Spectrometry for Target Identification

This protocol was employed to isolate and identify the direct binding partner of FL118 from cancer cell lysates.[1][5]

Objective: To identify the cellular protein(s) that directly bind to FL118.

Methodology:

-

Preparation of FL118 Affinity Resin: FL118 is chemically coupled to agarose resin beads via a linker to create an affinity purification column.

-

Cell Lysate Preparation: SW620 colorectal cancer cells are cultured and harvested. The cells are then lysed to extract total cellular proteins.

-

Affinity Purification: The cell lysate is passed through the FL118-coupled affinity column. Proteins that bind to FL118 are retained on the resin, while non-binding proteins are washed away under stringent conditions.

-

Elution: The bound proteins are eluted from the column.

-

SDS-PAGE and Protein Visualization: The eluted protein sample is resolved on a polyacrylamide gel by electrophoresis (SDS-PAGE) and stained to visualize the isolated protein bands.

-

Mass Spectrometry: The prominent protein band that appears in the FL118 affinity purification but not in a control column is excised from the gel. The protein is then digested into smaller peptides and analyzed by mass spectrometry to determine its amino acid sequence and thereby identify the protein.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC was used to quantitatively measure the binding affinity between FL118 and the identified target protein, DDX5.[1]

Objective: To determine the equilibrium dissociation constant (KD) of the FL118-DDX5 interaction.

Methodology:

-

Protein Purification: Flag-tagged DDX5 protein is expressed in and purified from a suitable cell line (e.g., HEK293T).

-

Sample Preparation: The purified DDX5 protein is placed in the sample cell of the ITC instrument, and a solution of FL118 is loaded into the injection syringe.

-

Titration: A series of small, precise injections of the FL118 solution are made into the DDX5 solution.

-

Heat Measurement: The heat change that occurs upon binding of FL118 to DDX5 is measured after each injection.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of FL118 to DDX5. This binding isotherm is then fitted to a binding model to calculate the thermodynamic parameters of the interaction, including the KD.

Western Blotting for Downstream Target Modulation

Western blotting was utilized to assess the effect of FL118 on the protein levels of DDX5 and its downstream targets.[1][6][7]

Objective: To determine if FL118 treatment leads to the degradation of DDX5 and affects the expression of downstream proteins like survivin, Mcl-1, XIAP, and cIAP2.

Methodology:

-

Cell Treatment: Cancer cell lines (e.g., SW620, Mia Paca-2) are treated with various concentrations of FL118 or a vehicle control for specific time periods (e.g., 6, 24, 48 hours).

-

Protein Extraction: After treatment, cells are lysed to extract total proteins.

-

Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (DDX5, survivin, Mcl-1, XIAP, cIAP2, and a loading control like GAPDH or actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager, revealing bands corresponding to the proteins of interest.

-

Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression levels following FL118 treatment.

Visualizing the Molecular Mechanisms of FL118

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows involved in FL118's target identification and mechanism of action.

Diagram 1: FL118 Target Identification Workflow

Caption: Workflow for the identification of DDX5 as the primary molecular target of FL118.

Diagram 2: FL118 Mechanism of Action - Signaling Pathway

References

- 1. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structural Elucidation and Confirmation of FL118-C3-O-C-amide-C-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and confirmation of FL118-C3-O-C-amide-C-NH2, a critical component in the development of next-generation antibody-drug conjugates (ADCs). Due to the proprietary nature of specific linker technologies, this guide leverages publicly available information on the parent compound, FL118, and its derivatives to present a detailed framework for the structural characterization of this class of molecules.

Introduction to FL118 and its Derivatives

FL118 is a novel camptothecin analog with potent antitumor activity.[1][2] It has demonstrated superior efficacy in various cancer models, including those resistant to traditional chemotherapies.[1][2] A key area of research has been the development of FL118-based ADCs, which utilize a linker to attach the cytotoxic FL118 payload to a monoclonal antibody, thereby enabling targeted delivery to cancer cells. The specific linker, "this compound," is understood to be a component of a larger, acid-sensitive linker system, likely the CL2A linker, designed to release the active FL118 payload in the acidic tumor microenvironment.

Structural Elucidation of FL118 Derivatives: A Representative Example

While specific experimental data for "this compound" is not publicly available, the structural elucidation of similar FL118 derivatives provides a robust blueprint for the necessary analytical techniques. A study detailing the synthesis and characterization of 20(S)-substituted FL118 conjugates with various amino acids offers a pertinent example.

Synthesis of FL118-Amino Acid Conjugates

The synthesis of these derivatives typically involves the coupling of an amino acid to the 20-hydroxyl group of FL118. A general synthetic scheme is outlined below.

Caption: General workflow for the synthesis of FL118-amino acid conjugates.

Spectroscopic and Spectrometric Characterization

The confirmation of the synthesized structures relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Both ¹H and ¹³C NMR are essential for the detailed structural analysis of FL118 derivatives.

-

¹H NMR: Provides information on the number of different types of protons and their chemical environments. Key signals to monitor include the characteristic aromatic protons of the FL118 core, the protons of the lactone ring, and the newly introduced signals from the amino acid moiety.

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The carbonyl carbons of the lactone and the amide bond, as well as the carbons of the FL118 backbone and the amino acid side chain, provide crucial structural confirmation.

HRMS is used to determine the precise molecular weight of the synthesized compound, confirming its elemental composition. The observed mass-to-charge ratio (m/z) should closely match the calculated value for the expected molecular formula.

Quantitative Data for Representative FL118-Amino Acid Conjugates

The following table summarizes the characterization data for selected FL118-amino acid conjugates, demonstrating the expected analytical results.

| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | ¹H NMR Key Signals (δ, ppm) | ¹³C NMR Key Signals (δ, ppm) |

| FL118-Glycine | C₂₃H₂₁N₃O₇ | 452.1401 | 452.1406 | 8.45 (s, 1H), 7.68 (s, 1H), 7.42 (s, 1H), 6.18 (s, 2H), 5.65 (d, 1H), 5.21 (d, 1H), 4.15 (m, 2H), 2.18 (m, 2H), 0.95 (t, 3H) | 172.1, 168.5, 157.2, 151.8, 149.5, 146.3, 131.2, 128.5, 119.1, 104.5, 101.8, 96.4, 77.5, 66.2, 49.8, 41.2, 30.6, 7.9 |

| FL118-Alanine | C₂₄H₂₃N₃O₇ | 466.1558 | 466.1563 | 8.44 (s, 1H), 7.67 (s, 1H), 7.41 (s, 1H), 6.17 (s, 2H), 5.64 (d, 1H), 5.20 (d, 1H), 4.35 (q, 1H), 2.17 (m, 2H), 1.55 (d, 3H), 0.94 (t, 3H) | 172.0, 171.8, 157.1, 151.7, 149.4, 146.2, 131.1, 128.4, 119.0, 104.4, 101.7, 96.3, 77.4, 66.1, 49.7, 49.0, 30.5, 16.8, 7.8 |

| FL118-Valine | C₂₆H₂₇N₃O₇ | 494.1871 | 494.1876 | 8.43 (s, 1H), 7.66 (s, 1H), 7.40 (s, 1H), 6.16 (s, 2H), 5.63 (d, 1H), 5.19 (d, 1H), 4.22 (d, 1H), 2.25 (m, 1H), 2.16 (m, 2H), 1.05 (d, 6H), 0.93 (t, 3H) | 172.0, 171.1, 157.1, 151.7, 149.4, 146.2, 131.1, 128.4, 119.0, 104.4, 101.7, 96.3, 77.5, 66.1, 58.9, 49.7, 30.5, 30.2, 19.0, 18.8, 7.8 |

The "this compound" Linker Component

The nomenclature "this compound" suggests a derivative of FL118 where a linker is attached, likely at the 20-hydroxyl position. This linker appears to contain a three-carbon chain, an ether linkage, an amide bond, and a terminal amine group. This structure is consistent with its role as a building block for a larger, functional linker used in ADCs.

Proposed Structure and Synthesis

Based on the name and its function as part of the CL2A linker, a plausible synthetic pathway can be proposed. The synthesis would likely involve the reaction of FL118 with a bifunctional linker precursor.

Caption: A proposed synthetic workflow for "this compound".

Role in the CL2A Linker and Mechanism of Action

The terminal amine of "this compound" would serve as a reactive handle for further conjugation, ultimately leading to the formation of the full CL2A linker and the final ADC. The CL2A linker is designed to be acid-sensitive, ensuring that the FL118 payload is released preferentially within the acidic environment of tumor cells.

Caption: Signaling pathway of an FL118-ADC with an acid-sensitive linker.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and characterization of FL118 derivatives. The following provides a generalized protocol based on published methods for similar compounds.

General Procedure for FL118-Amino Acid Conjugation

-

Dissolution: Dissolve FL118 and the N-Boc-protected amino acid in a suitable anhydrous solvent (e.g., dichloromethane).

-

Coupling Reagents: Add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Deprotection: Dissolve the purified Boc-protected conjugate in a suitable solvent and treat with an acid (e.g., trifluoroacetic acid or HCl in methanol) to remove the Boc protecting group.

-

Final Product Isolation: Remove the solvent under reduced pressure to obtain the final FL118-amino acid conjugate.

Analytical Instrumentation and Conditions

-

NMR Spectroscopy:

-

Instrument: Bruker Avance (or equivalent) at 400 or 600 MHz.

-

Solvents: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

-

-

Mass Spectrometry:

-

Instrument: High-resolution mass spectrometer (e.g., Agilent Q-TOF or Thermo Fisher Orbitrap).

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Conclusion

The structural elucidation and confirmation of "this compound" are paramount for its application in the development of effective and safe antibody-drug conjugates. While direct, detailed experimental data for this specific linker component remains proprietary, this guide provides a comprehensive framework for its synthesis and characterization based on established methodologies for analogous FL118 derivatives. The combination of synthetic organic chemistry with advanced analytical techniques such as NMR and HRMS is essential for unequivocally confirming the structure of such critical drug components. The continued development of novel linkers and conjugation strategies will undoubtedly play a pivotal role in advancing the field of targeted cancer therapy.

References

An In-Depth Technical Guide to the Initial Solubility and Stability Testing of FL118-C3-O-C-amide-C-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential initial solubility and stability testing protocols for FL118-C3-O-C-amide-C-NH2, an ADC (Antibody-Drug Conjugate) linker. Given that the parent compound, FL118, is known for its poor solubility, a thorough evaluation of these parameters is critical for the successful development of any ADC incorporating this linker.[1][2] This document outlines detailed experimental methodologies and data presentation formats to guide researchers in obtaining robust and reliable data.

Introduction to this compound

This compound is a chemical linker designed for use in the synthesis of antibody-drug conjugates.[3][4][5] ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the cytotoxic potency of a small-molecule drug. The linker plays a crucial role in the efficacy and safety of an ADC, as it connects the antibody to the cytotoxic payload and influences the overall properties of the conjugate, including its stability and solubility.

The parent compound, FL118, is a camptothecin analog and a potent inhibitor of survivin, a protein often overexpressed in cancer cells.[6][7][8] While FL118 has demonstrated significant antitumor activity, its low solubility presents a challenge for formulation and delivery.[1][2] Therefore, understanding the solubility and stability of the this compound linker is paramount for advancing the development of ADCs that utilize it.

Experimental Protocols

Solubility Testing

The initial assessment of solubility is typically performed using both kinetic and thermodynamic methods to provide a comprehensive understanding of the compound's behavior in aqueous solutions.[9][10]

Kinetic solubility testing is a high-throughput method used in early drug discovery to assess the solubility of a compound that is already dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO).[10][11] This test measures the concentration at which a compound precipitates when an aqueous solution is added to a DMSO stock solution.[10]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: Add a specific volume of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well of a 96-well plate containing the DMSO solutions.

-

Incubation and Precipitation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for precipitation.

-

Analysis: Analyze the samples using a nephelometric or turbidimetric plate reader to detect precipitation. Alternatively, the supernatant can be analyzed by HPLC-UV to determine the concentration of the dissolved compound.[11][12]

Thermodynamic solubility, also known as equilibrium solubility, measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[10][13] This method is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility. The shake-flask method is a commonly used technique for this assessment.[9]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).

-

Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a 0.45 µm filter).

-

Concentration Analysis: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Stability Testing

Stability testing is crucial to determine the intrinsic stability of the linker and to identify potential degradation pathways.[14][15] This involves subjecting the compound to various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.[15]

Experimental Protocol:

-

Solution Preparation: Prepare solutions of this compound in relevant aqueous buffers (e.g., pH 3, 7, and 9) and organic solvents (e.g., DMSO, ethanol) at a known concentration.

-

Storage Conditions: Store aliquots of these solutions under different temperature and light conditions:

-

Refrigerated (2-8°C)

-

Room temperature (20-25°C)

-

Elevated temperature (e.g., 40°C)

-

Photostability (exposed to light according to ICH Q1B guidelines)

-

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

-

Analysis: Use a stability-indicating HPLC method to quantify the remaining parent compound and identify any degradation products.

Experimental Protocol:

-

Sample Preparation: Place a known amount of solid this compound in appropriate containers.

-

Storage Conditions: Store the samples under various conditions as per ICH guidelines, including:

-

Long-term: 25°C/60% RH or 30°C/65% RH

-

Accelerated: 40°C/75% RH

-

-

Time Points: Test the samples at specified intervals (e.g., 0, 3, and 6 months for accelerated studies).[16]

-

Analysis: At each time point, analyze the physical appearance (color, crystallinity) and chemical purity of the compound using techniques such as HPLC, and look for the appearance of any degradants.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Kinetic Solubility of this compound

| Buffer System (pH) | Temperature (°C) | Kinetic Solubility (µM) | Method of Detection |

| PBS (7.4) | 25 | Nephelometry | |

| Acetate Buffer (5.0) | 25 | HPLC-UV | |

| Glycine Buffer (9.0) | 25 | Turbidimetry |

Table 2: Thermodynamic Solubility of this compound

| Buffer System (pH) | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Analytical Method |

| pH 5.0 | 25 | HPLC-UV | |

| pH 7.4 | 25 | LC-MS/MS | |

| pH 9.0 | 25 | HPLC-UV | |

| pH 7.4 | 37 | LC-MS/MS |

Table 3: Solution State Stability of this compound (% Remaining)

| Storage Condition | Time Point | pH 3 | pH 7 | pH 9 | DMSO |

| 2-8°C | 24h | ||||

| 72h | |||||

| 1 week | |||||

| 25°C | 24h | ||||

| 72h | |||||

| 1 week | |||||

| 40°C | 24h | ||||

| 72h | |||||

| 1 week |

Table 4: Solid-State Stability of this compound (% Purity)

| Storage Condition | Time Point | Purity (%) | Appearance |

| Initial (T=0) | 0 | ||

| 40°C / 75% RH | 1 month | ||

| 3 months | |||

| 6 months | |||

| 25°C / 60% RH | 3 months | ||

| 6 months | |||

| 12 months |

Visualizations

Diagrams are provided to illustrate key experimental workflows and the conceptual mechanism of action for an ADC utilizing this linker.

Caption: Experimental workflow for solubility and stability testing.

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

References

- 1. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. szabo-scandic.com [szabo-scandic.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lifechemicals.com [lifechemicals.com]

- 14. japsonline.com [japsonline.com]

- 15. pharmtech.com [pharmtech.com]

- 16. edaegypt.gov.eg [edaegypt.gov.eg]

An In-depth Technical Guide to FL118: A Novel Camptothecin Analog for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

FL118, chemically known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a novel and potent camptothecin analog that has demonstrated significant promise in preclinical and emerging clinical studies for the treatment of various cancers.[1][2] Unlike traditional camptothecins such as irinotecan and topotecan, which primarily function as topoisomerase I (Top1) inhibitors, FL118 exhibits a unique multi-targeted mechanism of action.[2][3] This guide provides a comprehensive review of the existing literature on FL118, focusing on its mechanism of action, structure-activity relationships, synthesis, and preclinical and clinical data. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Introduction and Background

FL118 was identified through high-throughput screening of small molecule libraries for compounds that could inhibit the survivin gene promoter.[2] Structurally, it is a derivative of camptothecin, distinguished by a 10,11-methylenedioxy group on the A-ring.[2][4] This modification is believed to be crucial for its unique biological activities.[2] While it shares a structural resemblance with other camptothecin analogs like irinotecan and its active metabolite SN-38, FL118's antitumor efficacy is significantly superior in various human tumor xenograft models.[5][6] A key advantage of FL118 is its ability to overcome drug resistance mechanisms that often limit the efficacy of other chemotherapeutic agents.[6][7][8]

Mechanism of Action

FL118 exerts its potent anticancer effects through a multi-faceted mechanism of action that goes beyond Top1 inhibition.

2.1. Inhibition of Anti-Apoptotic Proteins: FL118 selectively downregulates the expression of several key anti-apoptotic proteins, thereby promoting cancer cell death. These include:

Simultaneously, FL118 can induce the expression of pro-apoptotic proteins such as Bax and Bim.[5] This modulation of apoptotic pathways appears to be independent of the p53 tumor suppressor status, which is a significant advantage as many cancers harbor p53 mutations.[5]

2.2. Targeting DDX5 (p68): A key molecular target of FL118 is the oncoprotein DDX5 (p68).[1] FL118 binds to DDX5, leading to its dephosphorylation and subsequent degradation.[1] DDX5 is a master regulator that controls the expression of multiple oncogenic proteins, including survivin and Mcl-1.[9]

2.3. DNA Damage and Repair: FL118 induces DNA damage and G2/M cell cycle arrest.[10] A notable mechanism is the downregulation of RAD51, a key protein in the homologous recombination repair pathway, through the reduction of survivin levels.[10] This inhibition of DNA repair processes enhances its therapeutic efficacy.[10]

2.4. Topoisomerase I (Top1) Inhibition: While FL118 is structurally similar to Top1-inhibiting camptothecins, its activity against Top1 is not superior to that of SN-38.[11] Furthermore, the antitumor activity of FL118 is not critically dependent on the expression level of Top1, suggesting that Top1 inhibition may be more related to its hematopoietic toxicity than its primary antitumor efficacy.[3]

Signaling Pathway Diagram

Caption: FL118's multi-targeted mechanism of action.

Overcoming Drug Resistance

A significant advantage of FL118 is its ability to circumvent common mechanisms of chemotherapy resistance.

-

Efflux Pumps: Unlike irinotecan and topotecan, which are substrates for efflux pump proteins like ABCG2 (BCRP) and MDR1 (P-gp), FL118 is a poor substrate for these transporters.[3][6][7] This allows FL118 to maintain its efficacy in cancers that have acquired resistance through the overexpression of these pumps.[6][8][12]

-

Cancer Stem Cells (CSCs): FL118 has shown efficacy against cancer stem cells, which are often resistant to conventional therapies.[13][14] It can suppress the expression of CSC markers such as ABCG2, ALDH1A1, and Oct4.[9]

Structure-Activity Relationship (SAR) and Derivatives

The unique chemical structure of FL118, particularly the 10,11-methylenedioxy group, is critical for its potent antitumor activity.[2] The steric configuration and the free hydroxyl group in the lactone ring are also important for its efficacy.[15]

Numerous derivatives of FL118 have been synthesized and evaluated to improve its properties, such as water solubility and antitumor activity.[2][16]

-

Position 7 and 9 Modifications: Studies on derivatives with substitutions at positions 7 and 9 of the FL118 platform have shown that certain modifications can lead to compounds with even better antitumor activity than the parent molecule.[2][17][18][19] For instance, some Position 7-substituted derivatives demonstrated superior efficacy.[17][18]

-

Position 20 Modifications: To address the poor water solubility of FL118, prodrugs have been developed by creating ester derivatives at the 20-hydroxy position.[16] These include conjugations with amino acids and glycosides.[4][20]

-

Antibody-Drug Conjugates (ADCs): FL118 has been successfully used as a payload in ADCs, demonstrating potent in vitro and in vivo activity in targeted cancer therapy.[21]

Quantitative Data

Table 1: In Vitro Cytotoxicity of FL118 and its Derivatives

| Compound | Cell Line | IC50 (nM) | Reference |

| FL118 | A549 (Lung) | 1.37 - 38.71 (range for derivatives) | [16] |

| 12e (FL118 derivative) | A549 (Lung) | In nanomolar range | [16] |

| 12e (FL118 derivative) | NCI-H446 (Lung) | In nanomolar range | [16] |

| 11b (FL118 derivative) | RM-1 (Mouse Prostate) | 48.27 | [4] |

| FL77-18 | HCT-116, MCF-7, HepG-2 | < 6.4 | [17] |

| FL77-24 | HCT-116, MCF-7, HepG-2 | < 6.4 | [17] |

Table 2: In Vivo Antitumor Efficacy

| Compound | Tumor Model | Dose | Tumor Growth Inhibition (TGI) | Reference |

| FL118 | Irinotecan-resistant HCT116-SN50 xenograft | 1.5 mg/kg | >50% extension in time to progression vs. irinotecan | [22] |

| FL118 | Irinotecan-resistant H460 xenograft | 1.5 mg/kg | >50% extension in time to progression vs. irinotecan | [22] |

| 11b (FL118 derivative) | RM-1 xenograft | 9 mg/kg | 44.9% | [4] |

| Sac-CL2A-FL118 (ADC) | Trop2-expressing xenograft | 7 mg/kg | 130% | [21] |

Synthesis and Experimental Protocols

Synthesis of FL118

The synthesis of FL118 is typically achieved through a Friedlander condensation.[16] A general synthetic route involves the reaction of 6-amino-3-benzodioxole-5-carboxaldehyde with a tricycloketone lactone in the presence of iodine and DMF.[20]

Workflow for FL118 Synthesis

Caption: General synthetic workflow for FL118.

Synthesis of FL118 Derivatives (Example: 20-Substituted Esters)

A common strategy to create FL118 derivatives is to modify the 20-hydroxyl group. For example, to synthesize amino acid conjugates, the 20-hydroxy group is reacted with a Boc-protected amino acid using coupling agents like DIC and DMAP. The Boc protecting group is then removed with trifluoroacetic acid.[16][23]

Key Experimental Protocols

-

Cell Growth Inhibition Assay: Cancer cells are typically seeded in 96-well plates and treated with varying concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability is then assessed using assays like MTT or SRB.

-

Western Blot Analysis: To determine the effect of FL118 on protein expression, cells are treated with the compound, lysed, and the proteins are separated by SDS-PAGE. The separated proteins are then transferred to a membrane and probed with specific antibodies against target proteins (e.g., survivin, Mcl-1, XIAP, cIAP2, actin).[6]

-

In Vivo Xenograft Studies: Human tumor cells are subcutaneously injected into immunodeficient mice. Once the tumors reach a certain volume, the mice are treated with FL118 or a control vehicle. Tumor volume and body weight are monitored regularly to assess antitumor activity and toxicity.[6][11]

-

Pharmacokinetic Studies: Following administration of FL118 to animals, blood and tumor tissue samples are collected at various time points. The concentration of FL118 in these samples is then determined using analytical methods like LC-MS/MS to evaluate its absorption, distribution, metabolism, and excretion.[6]

Clinical Development

FL118 is currently in early-phase clinical trials for the treatment of advanced pancreatic cancer.[13][24][25][26] These trials are designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of FL118 in patients.[24][25] The oral availability of FL118 is a significant advantage for clinical development.[7] An Investigational New Drug (IND) application has been filed with the FDA for this purpose.[9]

Conclusion

FL118 is a promising anticancer agent with a unique, multi-targeted mechanism of action that distinguishes it from other camptothecin analogs. Its ability to inhibit key anti-apoptotic proteins, target the oncoprotein DDX5, and overcome common drug resistance mechanisms makes it a strong candidate for further development. The ongoing clinical trials will provide crucial information on its safety and efficacy in cancer patients. The FL118 chemical platform also serves as a valuable backbone for the development of new derivatives and antibody-drug conjugates with potentially enhanced therapeutic properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 8. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RePORT ⟩ RePORTER [reporter.nih.gov]

- 10. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 12. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FL118 for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 14. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]

- 26. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

Methodological & Application

Application Notes and Protocols for FL118 Cell Culture Treatment

A Representative Protocol for the Investigation of FL118 and its Derivatives

Introduction

FL118 is a novel camptothecin analogue with potent antitumor activity demonstrated across a range of cancer types.[1][2][3] Unlike other camptothecin derivatives that primarily target topoisomerase I (Top1), FL118 exhibits a unique mechanism of action.[1][4] It functions as a "molecular glue degrader," directly binding to the oncoprotein DDX5 (p68), a DEAD-box RNA helicase.[5][6][7] This interaction leads to the dephosphorylation and subsequent proteasomal degradation of DDX5.[5][8][9] The degradation of DDX5 results in the downregulation of multiple key cancer cell survival proteins, including survivin, Mcl-1, XIAP, cIAP2, and c-Myc, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[4][5][8]

The compound "FL118-C3-O-C-amide-C-NH2" is described as a linker molecule for the development of antibody-drug conjugates (ADCs). While a specific treatment protocol for this linker alone is not applicable, the following application notes and protocols for the parent compound, FL118, provide a comprehensive framework for researchers studying FL118 and its derivatives or ADCs in a cell culture setting.

Data Presentation

Table 1: In Vitro Efficacy of FL118 in Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of FL118 in various human cancer cell lines after 72 hours of treatment, as determined by MTT assay.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colorectal Cancer | < 6.4 | [2] |

| SW620 | Colorectal Cancer | Sub-nM | [1] |

| HCT-8 | Colorectal Cancer | Sub-nM | [1] |

| LOVO | Colorectal Cancer | Lower than SN38 | [10] |

| LS1034 | Colorectal Cancer | Lower than SN38 | [10] |

| MCF-7 | Breast Cancer | < 6.4 | [2] |

| HepG-2 | Liver Cancer | < 6.4 | [2] |

| A549 | Lung Cancer | Not specified | [2] |

| HeLa | Cervical Cancer | Not specified | [2] |

| PC-3 | Prostate Cancer | Not specified | [11] |

| SH-SY5Y | Neuroblastoma | 24.19 | [11] |

| 2008 | Ovarian Cancer | Sub-nM | [1] |

| FaDu | Head & Neck Cancer | Sub-nM | [1] |

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of FL118 on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

FL118 stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of FL118 in complete medium from the stock solution. The final concentrations should typically range from sub-nanomolar to micromolar levels. Remove the medium from the wells and add 100 µL of the diluted FL118 solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis for Protein Expression

This protocol is used to assess the effect of FL118 on the expression levels of target proteins such as DDX5, survivin, Mcl-1, XIAP, and markers of apoptosis (cleaved caspase-3, cleaved PARP).

Materials:

-

Cancer cells treated with FL118

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-DDX5, anti-survivin, anti-Mcl-1, anti-XIAP, anti-cleaved caspase-3, anti-cleaved PARP, anti-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with FL118 at the desired concentrations and time points (e.g., 24, 48 hours). Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like actin.

Protocol 3: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by FL118.

Materials:

-

Cancer cells treated with FL118

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with FL118 for the desired time. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mandatory Visualization

Caption: FL118 signaling pathway.

Caption: General experimental workflow.

References

- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for FL118 Administration in Animal Models

Introduction